molecular formula C22H21BrN2O4S B3699763 N-(4-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

N-(4-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3699763
M. Wt: 489.4 g/mol
InChI Key: WZGUETSYYHCWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes bromophenyl, methylphenyl, and methoxybenzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-bromophenylamine with 4-methylphenyl isocyanate to form an intermediate product. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)benzamide: Shares the bromophenyl group but differs in the other functional groups.

    N-(4-Bromophenyl)-4-methoxybenzylamine: Contains similar functional groups but with different arrangements.

    N-(4-Bromophenyl)acetamide: Similar in structure but lacks the sulfonamido group.

Uniqueness

N-(4-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of bromophenyl, methylphenyl, and methoxybenzenesulfonamido groups

Properties

IUPAC Name

N-(4-bromophenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-16-3-9-19(10-4-16)25(15-22(26)24-18-7-5-17(23)6-8-18)30(27,28)21-13-11-20(29-2)12-14-21/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGUETSYYHCWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

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